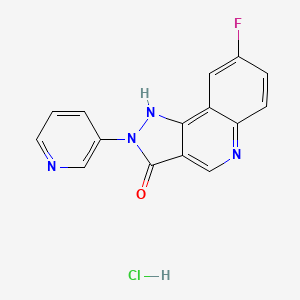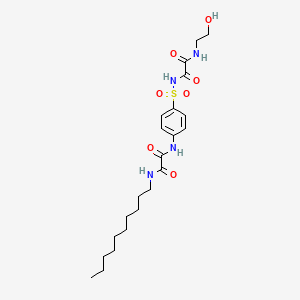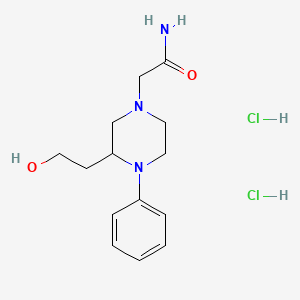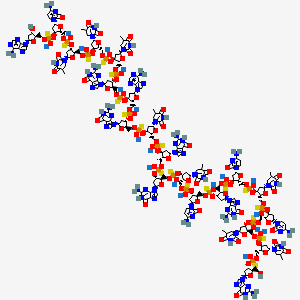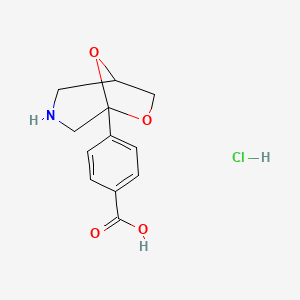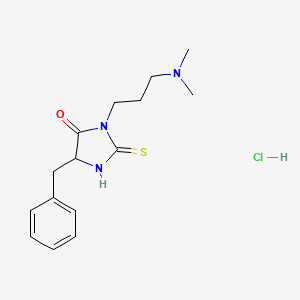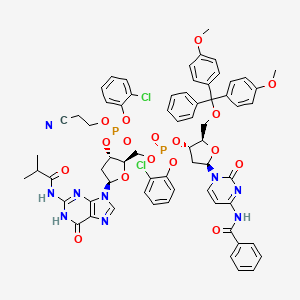
DES(2-diethylaminoethyl)valategrast
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DES(2-diethylaminoethyl)valategrast is a chemical compound known for its role as an integrin antagonist. Integrins are proteins that facilitate cell adhesion and signal transduction, playing crucial roles in various biological processes such as inflammation, cancer, and hemostasis. This compound specifically targets integrins α4β1 and α4β7, making it a valuable compound in the treatment of inflammatory diseases, particularly asthma .
准备方法
The synthesis of DES(2-diethylaminoethyl)valategrast involves several steps. The starting materials typically include L-phenylalanine and various benzoyl derivatives. The synthetic route involves the following key steps:
Formation of the benzoyl derivative: L-phenylalanine is reacted with 2-chloro-6-methylbenzoyl chloride to form an intermediate.
Coupling reaction: The intermediate is then coupled with 2,6-dichlorobenzoyl chloride to form the final product.
Introduction of the diethylaminoethyl group:
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
DES(2-diethylaminoethyl)valategrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
DES(2-diethylaminoethyl)valategrast has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying integrin antagonists and their interactions with cell surface receptors.
Biology: The compound is used in research to understand the role of integrins in cell adhesion and signal transduction.
Medicine: this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, particularly asthma.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting integrins.
作用机制
DES(2-diethylaminoethyl)valategrast exerts its effects by binding to integrins α4β1 and α4β7. These integrins are involved in the adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response. By antagonizing these integrins, this compound inhibits leukocyte adhesion and migration, thereby reducing inflammation. The compound is rapidly metabolized into its active form, which has a high affinity for the activated states of both integrins .
相似化合物的比较
DES(2-diethylaminoethyl)valategrast is unique in its dual antagonistic activity against both α4β1 and α4β7 integrins. Similar compounds include:
Natalizumab: A monoclonal antibody that targets α4 integrins but does not have the same dual activity.
Vedolizumab: Another monoclonal antibody that specifically targets α4β7 integrin.
Etrolizumab: A monoclonal antibody that targets both α4β7 and αEβ7 integrins.
Compared to these compounds, this compound offers the advantage of oral administration and rapid metabolism into its active form, making it a promising candidate for therapeutic applications .
属性
CAS 编号 |
1160849-72-8 |
|---|---|
分子式 |
C23H18Cl3N3O4 |
分子量 |
506.8 g/mol |
IUPAC 名称 |
(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C23H18Cl3N3O4/c1-12-3-2-4-15(24)19(12)21(30)29-18(23(32)33)9-13-5-7-14(8-6-13)28-22(31)20-16(25)10-27-11-17(20)26/h2-8,10-11,18H,9H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t18-/m0/s1 |
InChI 键 |
WCGJWHNYKVSSFL-SFHVURJKSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
